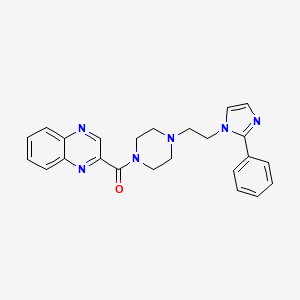

(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)(quinoxalin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

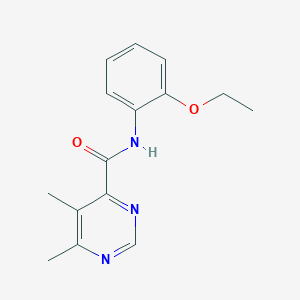

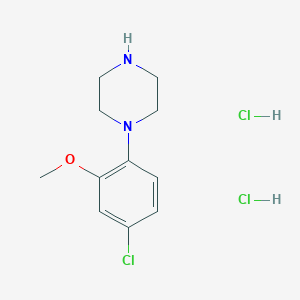

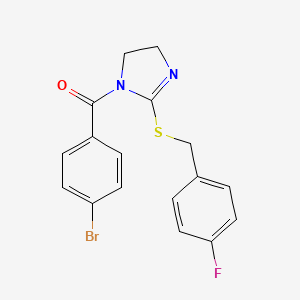

The compound (4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule that contains several functional groups, including an imidazole ring, a piperazine ring, and a quinoxaline ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The piperazine ring is a six-membered ring containing two nitrogen atoms. The quinoxaline ring is a fused ring system containing two nitrogen atoms .Aplicaciones Científicas De Investigación

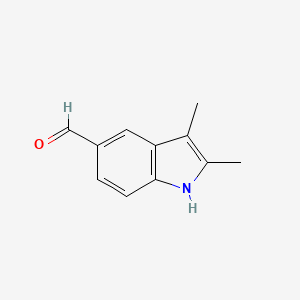

Antimicrobial Applications : A study synthesized derivatives similar to the specified compound and found them to have significant antimicrobial activities. Compounds like 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine showed excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anti-Malarial Potential : Another study explored the synthesis of a compound with a similar structure, demonstrating potential as an anti-malarial agent. This indicates the broader applicability of such compounds in treating infectious diseases (Guo Qian-yi, 2011).

Anticancer Activity : Research has also been conducted on related compounds for their anticancer properties. For instance, N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides showed promising in vitro anticancer activity against various human cancer cell lines (Boddu et al., 2018).

Bioreductive Anti-Tumor Drugs : Some derivatives, such as imidazo[1,2-a] quinoxaline mono-N-oxides, have been evaluated as bioreductively activated cytotoxins, indicating their potential use in cancer therapy (Naylor et al., 1993).

Corrosion Inhibition : Interestingly, certain quinazolin-4(3H)-one derivatives, which share structural similarities with the specified compound, have been investigated as corrosion inhibitors, providing a strong basis for new inhibitor development in this field (Chen et al., 2021).

Mecanismo De Acción

Target of Action

Imidazole-containing compounds, such as this one, are known to interact with a variety of biological targets. They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures . The specific target of this compound would need to be determined through experimental studies.

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on their structure and the specific target they interact with. They show a broad range of chemical and biological properties . The exact mode of action of this compound would need to be determined through experimental studies.

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities. They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific pathways affected by this compound would need to be determined through experimental studies.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific ADME properties of this compound would need to be determined through experimental studies.

Propiedades

IUPAC Name |

[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]-quinoxalin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O/c31-24(22-18-26-20-8-4-5-9-21(20)27-22)30-16-13-28(14-17-30)12-15-29-11-10-25-23(29)19-6-2-1-3-7-19/h1-11,18H,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNFSVXDNXCJAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5N=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2615258.png)

![N-[(4-Chloro-1-methylpyrrol-2-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2615265.png)

![5-oxo-N-[(oxolan-2-yl)methyl]-8-(piperidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2615270.png)